molecular formula C11H16N2 B1521143 (1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine CAS No. 646997-14-0

(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine

Cat. No.: B1521143
CAS No.: 646997-14-0
M. Wt: 176.26 g/mol
InChI Key: GXBXUDPXGOCGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine (CAS 646997-14-0) is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system with a methyl group at position 1 and a methanamine substituent at position 4 (Figure 1). Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol . The compound is commercially available for research purposes at ≥95% purity from suppliers such as AK Scientific and Santa Cruz Biotechnology .

Key physicochemical properties include:

  • SMILES: CN1CCC(C2=CC=CC=C21)CN
  • InChIKey: GXBXUDPXGOCGDI-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS):
    • [M+H]⁺: 138.7 Ų
    • [M+Na]⁺: 151.5 Ų

Properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXUDPXGOCGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine, also known as 1-Methyl-THQ-methanamine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications, particularly in cancer treatment and histone demethylase inhibition.

The molecular formula of this compound is C10H12N2C_{10}H_{12}N_2, with a molecular weight of approximately 160.22 g/mol. The compound is characterized by its tetrahydroquinoline structure, which contributes to its biological activity.

PropertyValue
CAS Number 646997-14-0
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Purity >95%

Research indicates that this compound acts primarily as an inhibitor of histone demethylases. These enzymes play a crucial role in the regulation of gene expression by modifying histones, which can affect cancer cell proliferation and survival. By inhibiting these enzymes, the compound may restore normal gene expression patterns in cancerous cells.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines including prostate cancer and breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
  • Histone Demethylase Inhibition : The compound has shown significant activity against histone demethylases such as JMJD2A and LSD1. Inhibition of these enzymes can lead to increased levels of trimethylated histones associated with tumor suppressor genes.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects that enhance its anticancer efficacy.

Case Studies

A selection of case studies highlights the biological activity of this compound:

  • Study on Prostate Cancer : A study published in Cancer Research demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of prostate cancer when administered alongside standard therapies .
  • Breast Cancer Cell Lines : Research conducted on MCF-7 breast cancer cell lines indicated that the compound effectively induced apoptosis through the intrinsic pathway mediated by mitochondrial changes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Tetrahydroquinoline Derivatives

Positional Isomers: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (R9Y)
  • Molecular Formula : C₁₁H₁₆N₂ (identical to the target compound)
  • Key Difference : Methanamine substituent at position 6 instead of position 4 (Figure 1).
  • Systematic Name: (1-Methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine .
  • Implications: Positional isomerism may alter steric effects, hydrogen bonding, or receptor interactions. No CCS or biological activity data are available for direct comparison.
Functional Group Variation: 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one
  • Structure : Features a ketone group at position 4 instead of methanamine.
  • Synthesis : Prepared via high-performance liquid chromatography (HPLC) and validated via LC-MS and NMR .
Core Structure Modification: (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
  • Structure: Replaces the quinoline nitrogen with a carbon atom, forming a tetrahydronaphthalene (tetralin) core.
  • Molecular Formula : C₁₂H₁₇N (vs. C₁₁H₁₆N₂ for the target compound) .
  • Implications : The absence of a heteroatom reduces polarity and may enhance lipophilicity, affecting bioavailability or membrane permeability.
Neuroactive Analogues: 1-Methyl-1,2,3,6-tetrahydropyridine (MPTP)
  • Structure : A tetrahydropyridine neurotoxin with a methyl group at position 1.
  • Biological Relevance : MPTP induces Parkinsonian symptoms by targeting dopaminergic neurons. Modafinil, a neuroprotective agent, mitigates MPTP-induced dopamine depletion .
  • Implications: While structurally distinct (pyridine vs. quinoline), the shared tetrahydro-heterocyclic scaffold highlights the importance of ring substitution patterns in neuroactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Reactant of Route 2
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.